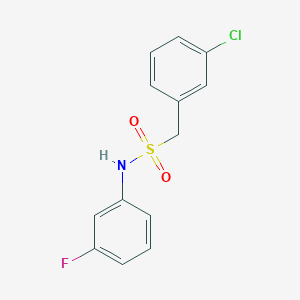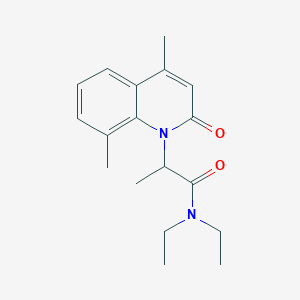
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide, also known as DQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQP belongs to the class of quinoline derivatives and has a molecular formula of C20H28N2O2.
作用機序
The mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid type 2 (CB2) receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases including cancer, Alzheimer's disease, and cardiovascular disease. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has also been found to have analgesic effects, which may make it useful for the treatment of pain.
実験室実験の利点と制限
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has several advantages for use in lab experiments. It is easy to synthesize, and the yield obtained is generally high. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is also relatively stable, which makes it easy to store and transport. However, there are some limitations to the use of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide in lab experiments. It has been found to be toxic at high doses, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide. One area of interest is the development of new synthetic methods for 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide and its potential side effects.
合成法
The synthesis of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide involves the reaction between 4,8-dimethyl-2-oxo-1(2H)-quinolinone and N,N-diethylpropanamide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide obtained from this method is generally high, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has also been shown to have potential as an antioxidant, neuroprotective, and analgesic agent.
特性
IUPAC Name |
2-(4,8-dimethyl-2-oxoquinolin-1-yl)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-19(7-2)18(22)14(5)20-16(21)11-13(4)15-10-8-9-12(3)17(15)20/h8-11,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGAPJKGQIQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C(=O)C=C(C2=CC=CC(=C21)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethyl-2-oxoquinolin-1(2H)-yl)-N,N-diethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
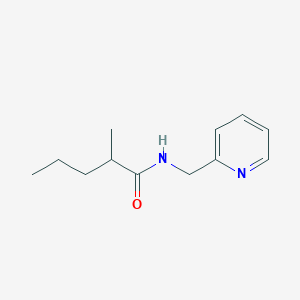
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
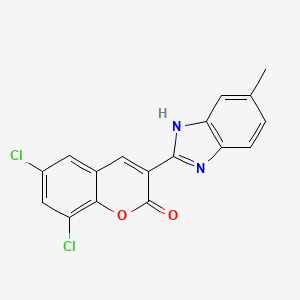
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
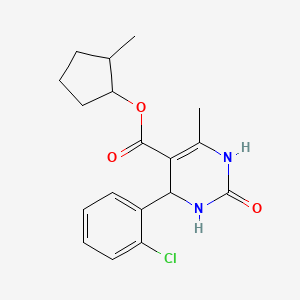
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

